molecular formula C11H16BNO2 B12951326 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine

Cat. No.: B12951326
M. Wt: 205.06 g/mol
InChI Key: YEFALJRMGIXKOG-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine is a boron-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with a dioxaborinane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with a boronic acid derivative. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing group to other functional groups.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine involves its interaction with molecular targets through its boron-containing group. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s effects are mediated through pathways involving boron-nitrogen and boron-oxygen interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. Its combination of a boron-containing group with a methyl-substituted pyridine ring makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine

InChI

InChI=1S/C11H16BNO2/c1-9-6-10(4-5-13-9)12-14-7-11(2,3)8-15-12/h4-6H,7-8H2,1-3H3

InChI Key

YEFALJRMGIXKOG-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=NC=C2)C

Origin of Product

United States

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